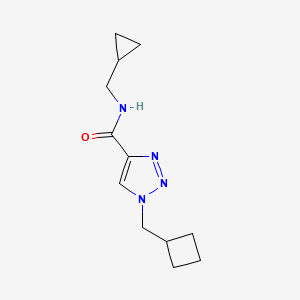![molecular formula C15H20N6O B12225324 2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B12225324.png)
2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
The synthesis of 2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine typically involves the reaction of 6-methoxypyrimidine-4-amine with piperazine and 4,6-dimethylpyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like chloroform at room temperature . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group.
Scientific Research Applications
2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby preventing the proliferation of cancer cells . Additionally, it may modulate the activity of neurotransmitter receptors, providing neuroprotective effects .
Comparison with Similar Compounds
2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine can be compared with other similar compounds such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine: Known for its anticancer properties.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Studied for their potential as alpha1-adrenergic receptor antagonists.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: Investigated for their acetylcholinesterase inhibitory activity. The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits.
Properties
Molecular Formula |
C15H20N6O |
|---|---|
Molecular Weight |
300.36 g/mol |
IUPAC Name |
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C15H20N6O/c1-11-8-12(2)19-15(18-11)21-6-4-20(5-7-21)13-9-14(22-3)17-10-16-13/h8-10H,4-7H2,1-3H3 |
InChI Key |
SLLQPNCIJUUKHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC=N3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrazine-2-carboxamide](/img/structure/B12225241.png)
![6-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile](/img/structure/B12225244.png)
![5-Chloro-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]amino}pyridine-3-carbonitrile](/img/structure/B12225263.png)
![1-(difluoromethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12225272.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine](/img/structure/B12225279.png)



![[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methanol](/img/structure/B12225304.png)
![4-(2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-1,4-oxazepan-5-one](/img/structure/B12225317.png)
![1-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B12225319.png)
![2-({[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol](/img/structure/B12225327.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12225331.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B12225349.png)
